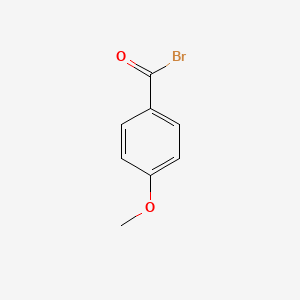
Anisoylbromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisoylbromid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoyl bromide, where a methoxy group is substituted at the para position of the benzene ring. This compound is used in various chemical reactions and has significant applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anisoylbromid can be synthesized through the bromination of 4-methoxybenzoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the carboxyl group.
Industrial Production Methods: In industrial settings, the production of 4-methoxybenzoyl bromide involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Anisoylbromid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in 4-methoxybenzoyl bromide can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction: The compound can be reduced to 4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: It can be oxidized to 4-methoxybenzoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Amides, esters, and thioesters.
Reduction: 4-Methoxybenzyl alcohol.
Oxidation: 4-Methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Anisoylbromid is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research to create novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-methoxybenzoyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzoyl group makes the carbonyl carbon highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex structures.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzyl chloride: Similar in structure but with a chlorine atom instead of bromine.
4-Methoxybenzyl alcohol: The reduced form of 4-methoxybenzoyl bromide.
4-Methoxybenzoic acid: The oxidized form of 4-methoxybenzoyl bromide.
4-Methylbenzoyl bromide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: Anisoylbromid is unique due to its specific reactivity profile, which is influenced by the presence of the methoxy group. This group enhances the electrophilicity of the carbonyl carbon, making it more reactive in nucleophilic substitution reactions compared to its analogs. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical environments.
Eigenschaften
Molekularformel |
C8H7BrO2 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
4-methoxybenzoyl bromide |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
JRNPJSUHNBGRSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















